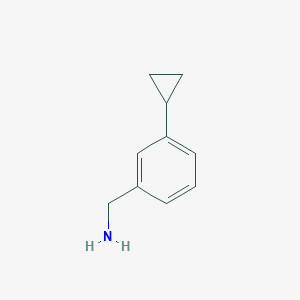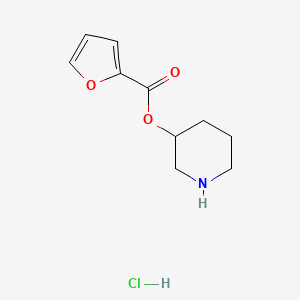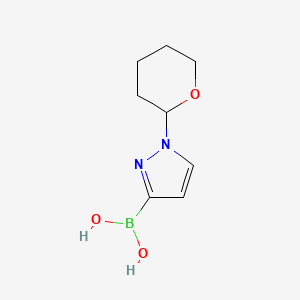
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid
描述
“(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used for a pharmaceutical drug to treat constipation due to having an excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .
Synthesis Analysis
The synthesis of this compound involves a Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of a C-C bond .Molecular Structure Analysis
The empirical formula of this compound is C8H13BN2O3, and its molecular weight is 196.01 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 .Chemical Reactions Analysis
The compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is 74-78 °C . The compound’s InChI code is 1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 .科研应用
Boronic Acid Compounds in Organic Synthesis and Catalysis
Boronic acids, including pyrazole-based boronic acids, are pivotal in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This method is fundamental in the synthesis of complex organic molecules, pharmaceuticals, and polymers. The versatility and mild reaction conditions of these reactions have made boronic acids, including derivatives like "(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid", essential tools in medicinal chemistry for constructing pharmacologically active compounds (Plescia & Moitessier, 2020).
Boronic Acids in Sensor Development
Boronic acids have unique properties that allow them to form reversible covalent bonds with diols and polyols, making them excellent candidates for developing chemical sensors. Sensors based on boronic acids can detect sugars, pH changes, and other biomolecules. These features are particularly useful in biomedical applications, such as monitoring glucose levels in diabetic patients. The development of boronic acid-based sensors with double recognition sites has significantly improved their selectivity and sensitivity (Bian et al., 2019).
Boronic Acids in Drug Discovery and Development
Boronic acids have been incorporated into the structure of various drugs due to their unique characteristics, such as enhancing drug potency and improving pharmacokinetic profiles. Several boronic acid-containing drugs have been approved by the FDA and Health Canada, mainly for treating cancer and infectious diseases. The design and discovery process of these drugs highlight the importance of boronic acids in modern medicinal chemistry (Plescia & Moitessier, 2020).
Environmental and Material Science Applications
Boronic acids play a critical role in environmental science, particularly in the removal of boron from water through reverse osmosis membranes. This is essential for desalination processes and the production of drinking water. The interaction between boronic acids and membrane technology is an area of active research, aiming to optimize the removal of boron and other contaminants from water sources (Tu et al., 2010).
Safety And Hazards
性质
IUPAC Name |
[1-(oxan-2-yl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-11(10-7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIMJJQYZQRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716985 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid | |
CAS RN |
916890-60-3 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



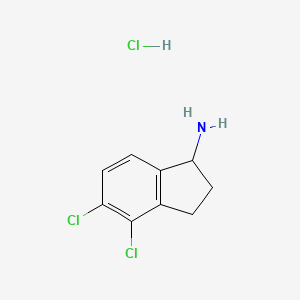

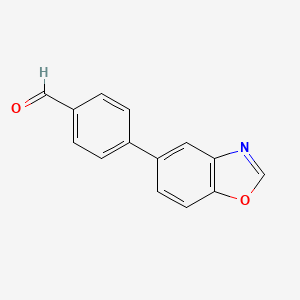
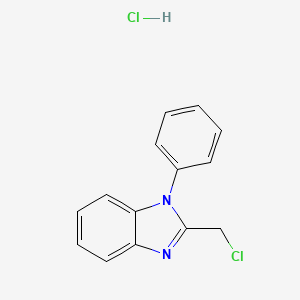
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
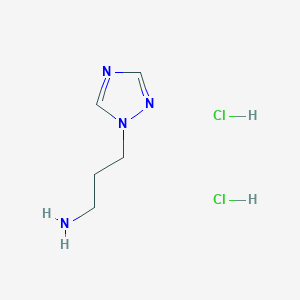

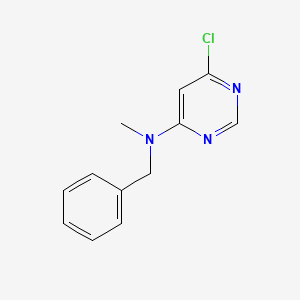
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
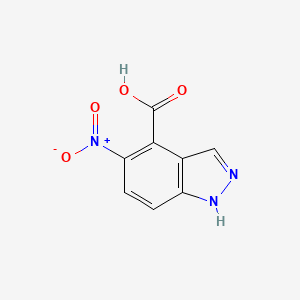
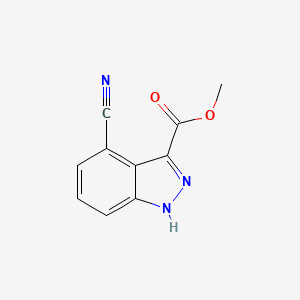
![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)
